4-(Fluoromethyl)pyridine hydrochloride

Description

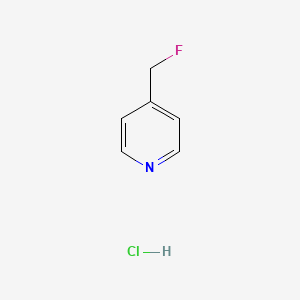

4-(Fluoromethyl)pyridine hydrochloride is a fluorinated pyridine derivative characterized by a fluoromethyl (-CH2F) substituent at the para position of the pyridine ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing and hydrophobic properties imparted by the fluorine atom, which can enhance metabolic stability and bioavailability.

The fluoromethyl group also influences solubility and crystallinity. For instance, fluorinated substituents in polyimides have been shown to reduce solubility in polar solvents compared to non-fluorinated analogs, though this effect may vary depending on the backbone structure. In biological contexts, fluoromethyl-containing compounds exhibit potent insecticidal activity, as demonstrated by trifluoromethyl pyridine derivatives with LC50 values as low as 30.8 mg L⁻¹ against pests like Mythimna separata.

Properties

IUPAC Name |

4-(fluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSZKLPUOVSMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CF.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139055-60-0 | |

| Record name | Pyridine, 4-(fluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139055-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)pyridine hydrochloride typically involves the fluorination of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(fluoromethyl)pyridine N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products Formed:

Oxidation: 4-(Fluoromethyl)pyridine N-oxide.

Reduction: 4-Methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Fluoromethyl)pyridine hydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs include halogenated pyridine derivatives and related heterocycles. A comparative analysis of their properties is summarized below:

Notes:

- The fluoromethyl group confers greater metabolic stability compared to chloromethyl analogs, which are more reactive but prone to hydrolysis.

- Partially saturated pyridine derivatives (e.g., 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine HCl) exhibit higher melting points due to increased molecular rigidity.

Industrial and Market Trends

- Agrochemicals : 4-(Chloromethyl)pyridine hydrochloride is a key precursor in pesticide synthesis, with a well-established market projected to grow through 2025. Fluoromethyl analogs may offer improved environmental persistence but face higher production costs.

- Pharmaceuticals : Fluorinated piperidine and pyridine derivatives are increasingly used in kinase inhibitors and neuroactive compounds, driven by fluorine’s ability to modulate pharmacokinetics.

Biological Activity

4-(Fluoromethyl)pyridine hydrochloride is a derivative of pyridine, a heterocyclic aromatic compound. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a fluoromethyl group (-CH2F) attached to the 4-position of the pyridine ring, which influences its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. The introduction of fluoromethyl groups can enhance these effects by increasing lipophilicity and altering membrane permeability.

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing fluorinated groups have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : Some studies suggest that pyridine derivatives may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Antimicrobial Activity

A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, suggesting potent antimicrobial properties.

Anticancer Activity

In a series of experiments assessing the cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value of approximately 15 µM. This indicates a moderate level of efficacy compared to standard anticancer agents. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Neuropharmacological Effects

Research on the neuropharmacological potential of this compound revealed interactions with serotonin receptors. In vitro assays showed that it could enhance serotonin signaling, which may have implications for treating depression and anxiety disorders.

Data Summary

| Biological Activity | MIC/IC50 Value | Target Organism/Cell Line |

|---|---|---|

| Antimicrobial | Low µM | E. coli, S. aureus |

| Anticancer | 15 µM | MCF-7 |

| Neuropharmacological | N/A | Serotonin receptors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.